molecular formula C13H20O2Si B047317 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde CAS No. 120743-99-9

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde

Cat. No. B047317
CAS RN: 120743-99-9
M. Wt: 236.38 g/mol
InChI Key: XACWSBWCLJXKGI-UHFFFAOYSA-N
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Description

“4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C13H20O2Si . It is commonly used in synthetic glycobiology .


Molecular Structure Analysis

The molecular structure of “4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde” is represented by the linear formula: (CH3)3CSi(CH3)2OC6H4CHO . The molecular weight of this compound is 236.38 .


Physical And Chemical Properties Analysis

The compound “4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde” has a density of 0.957 g/mL at 25 °C . It has a boiling point of 224-226 °C .

Scientific Research Applications

Organic Synthesis

4-(t-Butyldimethylsilyloxy)benzaldehyde: is a valuable reagent in organic synthesis, particularly in the construction of complex molecules. It is used to introduce the tert-butyldimethylsilyl (TBDMS) protective group . This silyl ether serves as a protective group for alcohols, which can be selectively deprotected under mild acidic conditions. Its application is crucial in multi-step synthetic routes where selective deprotection is required.

Pharmaceutical Research

In pharmaceutical research, this compound finds its application in the synthesis of drug intermediates. The TBDMS group’s stability under various conditions allows for its use in the synthesis of sensitive pharmaceutical compounds that require specific functional groups to remain unaltered during complex reactions .

Material Science

4-(t-Butyldimethylsilyloxy)benzaldehyde: plays a role in material science as a precursor to silicon-containing polymers and resins. These materials exhibit unique properties such as thermal stability, chemical resistance, and mechanical strength, making them suitable for coatings, adhesives, and composite materials .

Analytical Chemistry

In analytical chemistry, it is utilized as a derivatization agent for the analysis of various organic compounds. The introduction of the TBDMS group can increase the volatility of some non-volatile compounds, making them amenable to analysis by gas chromatography .

Agrochemical Studies

The compound is involved in the synthesis of agrochemicals. The protective TBDMS group is particularly useful in the synthesis of pesticides and herbicides, where it protects sensitive hydroxyl groups during the synthesis process .

Biotechnology Research

In biotechnology, 4-(t-Butyldimethylsilyloxy)benzaldehyde is used in the modification of biomolecules. It can be used to protect hydroxyl groups in sugars and glycosides, which is essential in the study of carbohydrate-based biopolymers .

Safety and Hazards

“4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde” is classified as a serious eye irritant (Eye Dam. 1) and is harmful to aquatic life with long-lasting effects (Aquatic Chronic 4) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACWSBWCLJXKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446892
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde

CAS RN

120743-99-9
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(3) 4-Hydroxybenzaldehyde (20 g, 0.164 mol) was dissolved in DMF (60 ml) and stirred at RT as imidazole (22.3 g, 0.328 mol) and tert-butyldimethylsilyl chloride (32.1 g, 0.213 mol) were added. The reaction mixture was stirred for 16 h. The solution was diluted with EtOAc, washed with water, brine, then dried (MgSO4) and concentrated in-vacuo to afford 24 g of crude 4-(tert-butyldimethylsilanyloxy)benzaldehyde.
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20 g
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22.3 g
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32.1 g
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Synthesis routes and methods II

Procedure details

When the substituent R1 was methylsulfonyloxy or trifluoromethylsulfonyloxy, a number of additional synthesis steps were needed to obtain the hydrazone (I). The intermediate 4-hydroxybenzaldehyde was reacted with (1,1-dimethylethyl)dimethylsilyl chloride and imidazole in dimethylformamide to afford 4-[(I,1-dimethylethyl)dimethylsilyloxy]benzaldehyde. With the hydroxy substituent protected, the benzaldehyde was reacted by methods described above with the 5-bromo-2,2-difluoro-1,3-benzodioxole to afford the corresponding alcohol which was in turn converted to the ketone. Reaction of the resulting [[4-(1,1-dimethylethyl)dimethylsilyloxy]phenyl](2,2-difluoro-1,3-benzodioxol-5-yl) ketone with tetrabutylammonium fluoride in tetrahydrofuran cleaved the (1,1-dimethylethyl)dimethylsilyl substituent to yield (4-hydroxyphenyl)(2,2-difluoro-1,3-benzodiox-5-yl) ketone. The 4-hydroxy intermediate was reacted with methanesulfonyl chloride or trifluoromethanesulfonic anhydride by methods described above to yield the corresponding (4-methylsulfonyloxyphenyl)- or (4-trifluoromethylsulfonyloxyphenyl)(2,2-difluoro-1,3-benzodioxol-5yl) ketone. The ketone was then converted to the hydrazone (I) as described above. Example 4 illustrates this route.
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hydrazone
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Synthesis routes and methods III

Procedure details

To a stirred solution of 10.4 grams (0.085 mole) of 4-hydroxybenzaldehyde in 36.5 mL of dimethylformamide was added 15.4 grams (0.102 mole) of (1,1-dimethylethyl)dimethylsilyl chloride and then 14.8 grams (0.218 mole) of imidazole. Upon completion of addition the reaction mixture was stirred under a nitrogen atmosphere at ambient temperature for three hours. The reaction mixture was poured into a separatory funnel, and water was added. The mixture was extracted with diethyl ether. The ether layer was washed in turn with one portion of aqueous 10% sodium hydroxide, one portion of aqueous 10% hydrochloric acid, one portion of water, and one portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether and was stirred for 20 minutes with decolorizing carbon and neutral alumina. The mixture was filtered through diatomaceous earth, and the filtrate was concentrated under reduced pressure to yield 19.4 grams of 4-[(1,1-dimethylethyl)dimethylsilyloxy]benzaldehyde. The nmr spectrum was consistent with the proposed structure.
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10.4 g
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15.4 g
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36.5 mL
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14.8 g
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Synthesis routes and methods IV

Procedure details

4-Hydroxybenzaldehyde (5.14 g, 42.1 mmol) was added to a suspension of tert-butyl-dimethyl-silyl chloride (6.7 g, 44.4 mmol) and imidazole (3.03 g, 44.5 mmol) in dichloromethane (100 ml) under an atmosphere of nitrogen at room temperature. The reaction mixture was stirred at room temperature for 18 hours, and then washed sequentially with 1 M hydrochloric acid (2-fold 50 ml) followed by a saturated aqueous solution of sodium hydrogen carbonate (50 ml). The organic phase was separated, dried over anhydrous magnesium sulphate and the solvent removed in vacuo. The residual yellow oil was passed through a plug of silica gel eluting with 1:1, by volume, dichloromethane:pentane giving 4-(tert-butyl-dimethyl-silanyloxy)-benzaldehyde (7.5 g) as a golden yellow oil.
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5.14 g
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6.7 g
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3.03 g
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100 mL
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Synthesis routes and methods V

Procedure details

4-hydroxybenzaldehyde (8.21 g, 67.2 mmol) was dissolved in acetonitrile (164 ml) in nitrogen atmosphere, and imidazole (6.87 g, 100.8 mmol) was added at room temperature. Tert-butyldimethylsilyl chloride was added under cooling with ice, followed by stirring for 30 minutes. Methanol was added to terminate the reaction, the reaction solution was subjected to filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give 4-(tert-butyldimethylsilyloxy)benzaldehyde (15.23 g, 96%) as a pale yellow oily substance.
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8.21 g
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6.87 g
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164 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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